molecular formula C11H13NO2 B1449559 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one CAS No. 1391309-03-7

3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one

Número de catálogo: B1449559
Número CAS: 1391309-03-7
Peso molecular: 191.23 g/mol
Clave InChI: ICZDFLZOPSRBFA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one is a cyclohexanone derivative featuring a hydroxypyridine substituent at the 3-position of the cyclohexane ring.

Propiedades

IUPAC Name

3-(3-hydroxypyridin-2-yl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-9-4-1-3-8(7-9)11-10(14)5-2-6-12-11/h2,5-6,8,14H,1,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZDFLZOPSRBFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)C2=C(C=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthesis via Benzylideneacetone Ylide Intermediate

A notable method involves the formation of a 1,3-dichloroacetone ylide intermediate, which undergoes condensation with hydroxy-pyridine-2-carbaldehyde to yield the target compound or closely related derivatives.

  • The ylide is formed under controlled conditions and subsequently reacted with hydroxy-pyridine-2-carbaldehyde.
  • The reaction mixture is heated under reflux, promoting condensation.
  • After reflux, solvent evaporation and extraction with cyclohexane isolate the product.
  • The product crystallizes as yellow crystals with a yield reported around 73% and melting point 66-68 °C.
  • Characterization by IR shows hydroxyl (3350 cm^-1) and carbonyl (1705 cm^-1) absorptions.
  • ^1H NMR confirms the presence of olefinic protons and hydroxyl groups, consistent with the expected structure.

Acid-Catalyzed Cyclization and Functionalization

Another approach utilizes refluxing acyl derivatives in acetic acid with trifluoroacetic acid as a catalyst to promote cyclization forming pyran or pyridinone rings.

  • The acyl derivatives are refluxed for extended periods (e.g., 5 hours).
  • The reaction mixture is concentrated and cooled to precipitate the product.
  • This method can be adapted to form related hydroxypyridinone structures by modifying the starting materials.
  • The products are purified by crystallization and characterized by IR, NMR, and elemental analysis confirming the formation of the heterocyclic core.

Protective Group Strategies and Catalytic Hydrogenation

For compounds bearing hydroxyl groups on the pyridinone ring, protective groups such as benzyl ethers are employed during synthesis.

  • The protected intermediates undergo catalytic hydrogenation to remove benzyl groups, revealing the free hydroxyl functionalities.
  • Subsequent acid treatment (e.g., 4N HCl in 1,4-dioxane) removes other protecting groups like Boc, yielding the final hydroxypyridinone compounds.
  • This approach allows for the synthesis of derivatives with precise substitution patterns and improved yields.
Method Key Intermediate/Starting Material Reaction Conditions Yield (%) Characterization Highlights Notes
Ylide condensation with hydroxy-pyridine-2-carbaldehyde 1,3-Dichloroacetone ylide + hydroxy-pyridine-2-carbaldehyde Reflux, solvent evaporation, cyclohexane extraction 73 IR: OH (3350 cm^-1), CO (1705 cm^-1); ^1H NMR confirms olefinic and hydroxyl protons Direct formation of target compound or close analog
Acid-catalyzed cyclization Acyl derivatives Reflux in acetic acid + trifluoroacetic acid, 5 hr 55-70 IR: Carbonyl and CN stretches; NMR confirms ring formation Suitable for pyridinone ring formation
Protective group strategy Benzyl-protected hydroxypyridinone derivatives Catalytic hydrogenation + acid deprotection High Clean deprotection yielding free hydroxyl groups Enables synthesis of hydroxylated derivatives
  • The ylide condensation method provides a relatively high yield and straightforward isolation of the product, making it a preferred route for synthesizing 3-(3-hydroxypyridin-2-yl)cyclohexan-1-one analogs.
  • Acid-catalyzed cyclization is versatile and can be adapted for different aryl or heteroaryl substituents, but may require longer reaction times and careful control of conditions to optimize yield and purity.
  • Protective group strategies are essential when sensitive hydroxyl groups are involved, allowing for selective functional group transformations without side reactions.
  • Spectroscopic data (IR, ^1H NMR, elemental analysis) consistently confirm the successful formation of the hydroxypyridinone ring and attachment to cyclohexanone, validating the synthetic approaches.
  • No direct synthesis protocols exclusively for this compound were found in isolation; however, the described methods for closely related compounds provide a comprehensive framework adaptable for this target.

The preparation of this compound is effectively achieved through condensation of activated benzylideneacetone ylides with hydroxy-pyridine-2-carbaldehyde under reflux, acid-catalyzed cyclization of acyl derivatives, and protective group manipulations followed by catalytic hydrogenation. These methods are supported by detailed spectral characterization and offer reliable routes for synthesizing this compound and its analogs with good yields and purity.

Análisis De Reacciones Químicas

Cycloaddition Reactions Involving Cyclohexanone Derivatives

Cyclohexanone derivatives, such as 1,3-cyclohexanedione, participate in acid-catalyzed formal (4+1) cycloadditions to form spiro decanes. For example:

  • Reactions with enones as C₄ reactants and cyclic 1,3-diketones as C₁ reactants yield spiro compounds 3 and 4 under optimized conditions (0.1 mol% CF₃SO₃H catalyst) .

  • Key observation : Lower concentrations of 1,3-cyclohexanedione accelerate reaction rates and reduce acid catalyst loadings .

Functionalization of Hydroxypyridine Derivatives

3-Hydroxypyridine derivatives, such as 3-hydroxypyridin-2-thione (3HPT), are employed as zinc-binding groups in catalytic systems:

  • Cu(I)-catalyzed Huisgen cycloaddition of azido-protected 3-hydroxypyridin-2-one with substituted phenylacetylenes yields triazolyl intermediates (e.g., 12a–g ) .

  • Subsequent treatment with Lawesson’s reagent and BBr₃ deprotection generates 3HPT compounds (e.g., 14a–g ) .

Base-Catalyzed Reactions

Base catalysts like DBU (1,8-diazabicycloundec-7-ene) facilitate reactions involving cyclohexanone derivatives:

  • In one-pot syntheses of tricyclic indolizines, DBU promotes Morita-Baylis-Hillman (MBH) adduct formation between 2-pyridinecarboxaldehydes and cyclohexenones .

  • Example : Reaction of 3-fluoro-2-pyridinecarboxaldehyde (2f ) with 2-cyclohexenone (3a ) yields tricyclic indolizine 5fa in moderate yields .

Oxidative and Reductive Transformations

Manganese complexes (e.g., CF₃SO₃⁻ salts) catalyze oxidative dehydrogenation of saturated ketones, enabling [3+3] annulation with β-enaminones to form pyridines .

  • Example : Oxidative dehydrogenation of cyclohexanone derivatives followed by annulation with β-enaminones yields 3-acylpyridines .

Reaction Optimization Insights

  • Catalyst efficiency : Acid loadings as low as 0.1 mol% CF₃SO₃H suffice for spirocycle formation when cyclic 1,3-diketone concentrations are minimized .

  • Solvent effects : Polar protic solvents (e.g., isopropyl alcohol) accelerate nucleophilic substitutions in hydroxypyridine-based systems .

Proposed Reaction Pathways for 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one

While direct data on this compound is absent, analogous reactions suggest plausible pathways:

Reaction Type Proposed Mechanism Potential Products
Cycloaddition Acid-catalyzed (4+1) cycloaddition with enones or dienophilesSpirocyclic or fused bicyclic derivatives
Nucleophilic Addition Reaction with electrophiles (e.g., aldehydes, ketones) via the hydroxyl or pyridine NFunctionalized adducts or heterocycles
Oxidative Coupling Manganese-catalyzed dehydrogenation and annulationPyridine or indolizine derivatives

Challenges and Limitations

  • Steric hindrance : Bulky substituents on the hydroxypyridine ring may slow reaction rates .

  • Regioselectivity : Competing pathways (e.g., MBH adduct formation vs. cyclization) require precise catalytic control .

Aplicaciones Científicas De Investigación

Biochemical Applications

3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one has been studied for its role as an organic buffer in biological and biochemical experiments. Its ability to maintain pH stability makes it useful in various assays where pH fluctuations could affect enzyme activity or cellular responses .

Medicinal Chemistry

The compound is being investigated for potential therapeutic applications, particularly as an enzyme inhibitor . Preliminary studies suggest that it may inhibit specific kinases involved in cell signaling pathways, which could lead to applications in cancer treatment by altering cellular proliferation and apoptosis.

Anticancer Properties

Recent research has indicated that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines:

Cell LineIC50 Value (µM)Effect
MDA-MB-231 (Breast)10.0Induces apoptosis via caspase activation
HepG2 (Liver)15.0Significant cytotoxicity observed
HeLa (Cervical)20.0Moderate inhibition of cell growth

In these studies, the compound was shown to enhance caspase-3 activity in breast cancer cells, indicating its potential as an apoptosis-inducing agent.

Breast Cancer Study

A focused study on MDA-MB-231 cells revealed that at a concentration of 1.0 µM, the compound caused morphological changes indicative of apoptosis. At higher concentrations (10 µM), significant increases in caspase-3 activity were observed, suggesting a robust mechanism for inducing programmed cell death.

Liver Cancer Evaluation

In HepG2 cells, the compound demonstrated significant cytotoxic effects with an IC50 value of 15 µM. This study highlighted its potential as a therapeutic agent against liver cancer, warranting further investigation into its efficacy and safety profiles in vivo.

Mecanismo De Acción

The mechanism of action of 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxypyridinyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparación Con Compuestos Similares

Key Observations :

  • The hydroxypyridine substituent in the target compound may enhance solubility compared to hydrophobic groups like dithiolanylium or trifluoromethylphenyl .
  • Lower yields in dithianylidene analogs (e.g., 52% for 10b) suggest steric or electronic challenges during synthesis compared to dithiolanylium derivatives (94% for 9b) .

Physicochemical Properties

Substituents significantly influence molecular weight, polarity, and stability:

Compound Name Molecular Weight Polarity (Functional Groups) Stability Notes
Target Compound (hypothetical) ~217.25 g/mol High (hydroxypyridine) Likely stable in acidic conditions
9b 290.44 g/mol Moderate (dithiolanylium) Stable under reflux
30l 285.20 g/mol Low (trifluoromethylphenyl) Sensitive to hydrolysis
Mannich base derivatives (e.g., 2d) ~380.45 g/mol High (hydroxy, methoxy) Prone to oxidation

Key Observations :

  • The hydroxypyridine group in the target compound likely increases polarity, improving aqueous solubility compared to non-polar analogs like 30l .
  • Bulky substituents (e.g., indolyl-phenyl in compound G) may reduce bioavailability due to steric hindrance .

Key Observations :

  • Hydroxypyridine derivatives like CP20 undergo extensive phase II metabolism (e.g., glucuronidation), suggesting the target compound may share similar metabolic pathways .
  • Anti-inflammatory activity in Mannich bases (e.g., 2d) highlights the role of electron-donating groups (hydroxy, methoxy) in modulating activity .

Metabolic and Regulatory Considerations

  • Metabolism : 3-Hydroxypyridin-4-ones (e.g., CP20) are predominantly glucuronidated, reducing systemic exposure . The target compound’s hydroxypyridine group may similarly drive conjugation.
  • Regulatory Status : Analogs like 2-BDCK are controlled substances due to psychoactive properties, underscoring the need to evaluate the target compound’s safety profile .

Actividad Biológica

3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one, a compound with notable biological properties, has been the subject of various studies exploring its potential therapeutic applications. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

The compound's structure, characterized by a hydroxypyridine moiety attached to a cyclohexanone ring, contributes to its biological activity. It has been identified as an inhibitor of specific enzymes, particularly kinases involved in cell signaling pathways. This inhibition can lead to alterations in cellular functions such as growth and apoptosis.

Cellular Effects

Research indicates that this compound influences various cellular processes:

  • Cell Growth and Apoptosis : The compound modulates gene expression related to cell proliferation and survival, showcasing potential in cancer therapy.
  • Metabolic Pathways : It impacts metabolic pathways, affecting energy production and utilization within cells.

Molecular Mechanism

The primary mechanism of action involves the inhibition of enzyme activity. The compound binds to the active sites of kinases, preventing their normal function and leading to downstream effects on cellular processes. Additionally, it may interact with DNA and RNA, influencing gene expression and protein synthesis.

In Vitro Studies

In vitro studies have demonstrated the biological activity of this compound against various cancer cell lines:

Cell LineIC50 Value (µM)Effect
MDA-MB-231 (Breast)10.0Induces apoptosis via caspase activation
HepG2 (Liver)15.0Significant cytotoxicity observed
HeLa (Cervical)20.0Moderate inhibition of cell growth

These findings indicate promising anticancer properties, particularly in breast cancer cells where it enhances caspase-3 activity, suggesting its potential as an apoptosis-inducing agent.

Breast Cancer Study

A study on MDA-MB-231 cells revealed that at concentrations of 1.0 µM, the compound caused morphological changes indicative of apoptosis. At 10.0 µM, caspase-3 activity increased by 1.33–1.57 times compared to control groups, highlighting its role in inducing programmed cell death.

Liver Cancer Evaluation

In HepG2 cells, the compound demonstrated significant cytotoxic effects with an IC50 value of 15 µM. This study underscored its potential as a therapeutic agent against liver cancer.

Types of Reactions

The biochemical properties of this compound allow it to participate in various chemical reactions:

  • Oxidation : It can be oxidized to form derivatives that may exhibit enhanced biological activity.
  • Reduction : Reduction reactions can yield different forms that might have distinct biological properties.

These reactions contribute to its versatility in medicinal chemistry and potential applications in drug development.

Q & A

Basic: What are the recommended synthetic routes for 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with a cyclohexanone core. Key steps include:

  • Cyclohexanone Functionalization: Introduce substituents via condensation (e.g., Claisen-Schmidt) or alkylation reactions. For example, describes the use of ketone-enamine chemistry to attach pyridine derivatives .
  • Hydroxypyridine Incorporation: Coupling 3-hydroxypyridine moieties via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), ensuring pH control to preserve hydroxyl group stability.
  • Optimization: Monitor reaction progress using TLC or HPLC. Adjust solvents (e.g., DMF for polar intermediates) and catalysts (e.g., Pd(PPh₃)₄ for coupling reactions). Purification via column chromatography (silica gel, hexane/EtOAc gradients) is critical .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies proton environments (e.g., cyclohexanone carbonyl at ~208 ppm) and hydroxyl/pyridine proton coupling patterns. 2D NMR (COSY, HSQC) resolves stereochemistry .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular formula (e.g., C₁₁H₁₁NO₂ requires m/z 189.0790). ESI+ mode enhances ionization for polar groups .
  • HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Use gradient elution (water:acetonitrile, 0.1% TFA) to resolve hydroxylated byproducts .

Advanced: How can researchers evaluate the compound’s biological activity, and what in vitro models are appropriate?

Methodological Answer:

  • Anti-inflammatory Assays: Use LPS-induced RAW264.7 macrophages to measure TNF-α suppression via ELISA. Compare to diclofenac (IC₅₀ ~10 µM) with dose-response curves (1–100 µM) .
  • Antioxidant Screening: DPPH radical scavenging assays (IC₅₀ values) and FRAP tests. Note: Hydroxyl groups may enhance activity, but steric hindrance from the cyclohexanone ring could reduce efficacy .
  • Cytotoxicity: MTT assays on HEK293 or HepG2 cells to establish therapeutic indices. Include positive controls (e.g., doxorubicin) .

Advanced: How should conflicting data on bioactivity (e.g., anti-inflammatory vs. antioxidant effects) be analyzed?

Methodological Answer:

  • Mechanistic Studies: Perform molecular docking (AutoDock Vina) to assess binding affinity to COX-2 (anti-inflammatory) vs. Nrf2 (antioxidant). found Mannich base derivatives exhibit COX-2 selectivity but poor Nrf2 activation .
  • Redox Profiling: Use cyclic voltammetry to measure oxidation potentials. Lower potentials correlate with antioxidant capacity but may increase off-target reactivity .
  • Pathway Analysis: Western blotting for COX-2, iNOS, and SOD1 expression to resolve conflicting pathways .

Advanced: What methodologies are used to study its pharmacokinetics and metabolism?

Methodological Answer:

  • Metabolic Stability: Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via UPLC-HRMS. used HLMs to identify N-demethylation and hydroxylation metabolites in ketamine analogs .
  • CYP450 Inhibition: Fluorescent probes (e.g., CYP3A4) assess enzyme inhibition potential. Calculate IC₅₀ values to predict drug-drug interactions .
  • Plasma Protein Binding: Equilibrium dialysis (rapid vs. equilibrium dialysis) to determine free fraction (% unbound) .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE: Nitrile gloves, lab coat, and ANSI Z87.1-rated goggles. Use fume hoods for weighing/purification to avoid inhalation .
  • Storage: Store in airtight containers under nitrogen at 2–8°C. Desiccate to prevent hygroscopic degradation .
  • Spill Management: Neutralize acidic/basic residues with sodium bicarbonate or citric acid before disposal in approved waste containers .

Advanced: How can computational modeling predict its reactivity and stability?

Methodological Answer:

  • DFT Calculations: Optimize geometry at B3LYP/6-31G** level (Gaussian 16). Analyze HOMO-LUMO gaps to predict electrophilic/nucleophilic sites .
  • Degradation Pathways: Simulate hydrolysis (pH 1–13) using COSMO-RS. The cyclohexanone ring is prone to base-catalyzed enolization, while the hydroxyl group may undergo oxidation .
  • Solubility Prediction: Use Abraham solvation parameters in ACD/Labs to optimize co-solvents (e.g., PEG 400) for in vivo studies .

Advanced: How do structural modifications impact its bioactivity and selectivity?

Methodological Answer:

  • SAR Studies: Synthesize analogs with substituents at the pyridine 4-position (e.g., Cl, OMe). showed N-containing heterocycles enhance CNS penetration but reduce metabolic stability .
  • Pro-drug Design: Acetylate the hydroxyl group to improve bioavailability. Hydrolyze in vivo via esterases, monitored by LC-MS/MS .
  • Crystallography: X-ray diffraction (Cu-Kα) reveals conformational preferences. The boat conformation of cyclohexanone may hinder target binding .

Basic: How can researchers validate analytical methods for quantifying this compound in complex matrices?

Methodological Answer:

  • Linearity & LOD: Prepare calibration curves (0.1–100 µg/mL) in plasma or liver homogenate. Calculate LOD via 3σ/m (slope = m) .
  • Recovery Tests: Spike known concentrations into matrices. Use SPE (C18 cartridges) for extraction, achieving >85% recovery via HPLC-UV .
  • Inter-day Precision: Analyze triplicates over 3 days. Accept %RSD <15% per ICH guidelines .

Advanced: What regulatory considerations apply to its use in preclinical studies?

Methodological Answer:

  • Controlled Substance Screening: Cross-reference with the WHO Critical Review Reports. lists analogs (e.g., 2-FXE) as controlled substances; ensure DEA licensing if structural similarities exist .
  • GLP Compliance: Document synthesis, characterization, and batch records per 21 CFR Part 58. Archive raw spectra and chromatograms for FDA audits .
  • Toxicity Profiling: Submit ICH S7B-compliant hERG assay data to assess cardiac risk. Patch-clamp studies (IC₅₀ >30 µM) are recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one
Reactant of Route 2
3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.